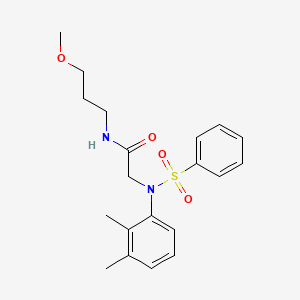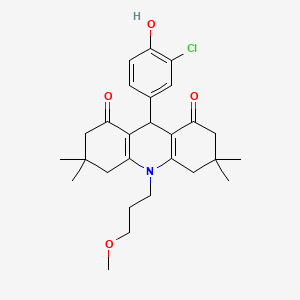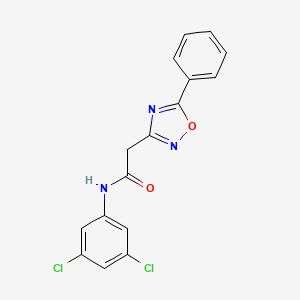![molecular formula C22H23N3O2 B5213142 2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide, commonly known as BIIM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indanecarboxamides and has a chemical formula of C26H27N3O2. The compound has gained popularity due to its potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
The mechanism of action of BIIM is not fully understood. However, studies have shown that the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BIIM has also been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating various oncogenes. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB.
Biochemical and Physiological Effects:
BIIM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB. The compound has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the major advantages of BIIM is its potential therapeutic applications in various diseases, including cancer. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BIIM has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. However, one of the major limitations of BIIM is its poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its therapeutic potential.
Future Directions
There are various future directions for BIIM. One of the major future directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another future direction is the development of new derivatives of BIIM that can improve its therapeutic potential. The compound can also be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of BIIM and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of BIIM is a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2-indanecarboxylic acid with thionyl chloride to form 2-indanecarboxylic acid chloride. The acid chloride is then reacted with benzylamine to form 2-benzylamino-2-indanecarboxamide. The next step involves the reaction of 3-amino-5-methylisoxazole with 2-benzylamino-2-indanecarboxamide to form BIIM. The final product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
BIIM has been extensively used in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been used in the development of various drugs, including anti-cancer agents and anti-inflammatory drugs.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(16-17-7-3-2-4-8-17)22(13-18-9-5-6-10-19(18)14-22)21(26)23-15-20-11-12-27-24-20/h2-12H,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBCAZTRCMSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213075.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)


![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)

![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)